

Thermodynamic Properties of Cycloeicosane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **cycloeicosane** (C₂₀H₄₀). The information is compiled from various sources, with a focus on quantitative data and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar long-chain cycloalkanes.

Core Thermodynamic and Physical Properties

Cycloeicosane is a large, non-polar, saturated cyclic hydrocarbon. Its thermodynamic properties are of interest for understanding the behavior of macrocyclic compounds in various systems. Much of the readily available data for **cycloeicosane** is derived from computational estimations, primarily using the Joback method, with some experimentally determined values available from sources like the National Institute of Standards and Technology (NIST).

Tabulated Physical and Chemical Properties

The fundamental physical and chemical properties of **cycloeicosane** are summarized in the table below.



Property	Value	Source
Molecular Formula	C20H40	[1][2][3][4]
Molecular Weight	280.53 g/mol	[1][2][4]
CAS Registry Number	296-56-0	[1][2][4]

Tabulated Thermodynamic Data

The following table summarizes the key thermodynamic properties of **cycloeicosane**. It is important to note that many of these values are calculated and should be used with an understanding of their theoretical origin.



Thermodynamic Property	Value	Units	Method/Source
Normal Melting Point (Tfus)	335.00 ± 3.00	К	NIST[1][2]
Normal Boiling Point (Tboil)	741.00	К	Joback Calculated Property[1]
Enthalpy of Fusion (ΔfusH°)	8.92	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization (ΔναρΗ°)	63.26	kJ/mol	Joback Calculated Property[1]
Standard Enthalpy of Formation (Gas, ΔfH°gas)	-467.71	kJ/mol	Joback Calculated Property[1]
Standard Gibbs Free Energy of Formation (ΔfG°)	-19.72	kJ/mol	Joback Calculated Property[1]
Critical Temperature (Tc)	1005.43	К	Joback Calculated Property[1]
Critical Pressure (Pc)	1537.87	kPa	Joback Calculated Property[1]
Critical Volume (Vc)	0.978	m³/kmol	Joback Calculated Property[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for **cycloeicosane** is sparse, the following sections describe the standard methodologies used to determine the key thermodynamic properties of solid organic compounds like **cycloeicosane**.



Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the melting point and enthalpy of fusion.[4][5]

Methodology:

- Sample Preparation: A small, precisely weighed sample of the solid compound (typically a few milligrams) is placed into a sample pan, which is then hermetically sealed.[5]
- Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.
- Temperature Program: The cell is heated at a constant, linear rate. A flow of inert gas is maintained to ensure a stable thermal environment.
- Measurement: The DSC instrument measures the difference in heat flow required to
 maintain the sample and reference at the same temperature. As the sample melts, it absorbs
 energy, creating an endothermic peak in the DSC thermogram.[5]
- Data Analysis: The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).[5]

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7][8]

Methodology:

- Sample Preparation: A precisely weighed pellet of the organic compound is placed in a sample holder within a high-pressure stainless steel vessel, known as the "bomb".[8] A fuse wire is positioned to make contact with the sample.
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).[8]



- Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The
 combustion reaction releases heat, which is absorbed by the bomb and the surrounding
 water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is recorded before and after combustion to determine the temperature change (ΔT).
- Calculation: The heat of combustion is calculated from the temperature rise and the heat
 capacity of the calorimeter system (determined by calibrating with a standard substance like
 benzoic acid). Hess's Law is then applied to calculate the enthalpy of formation from the
 enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

Vapor Pressure Measurement for Low-Volatility Solids

For low-volatility compounds like **cycloeicosane**, specialized techniques are required to measure vapor pressure. The gas saturation method is a common approach.[2][9]

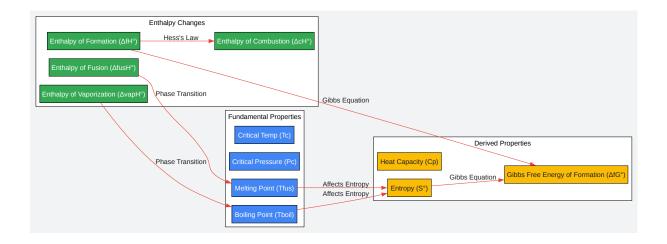
Methodology:

- Sample Saturation: A stream of inert carrier gas is passed at a slow, constant flow rate through a temperature-controlled vessel containing the solid sample. The gas becomes saturated with the vapor of the compound.[2]
- Vapor Trapping: The saturated gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) that captures the compound's vapor.
- Quantification: The amount of substance collected in the trap over a specific period is quantified using analytical techniques such as gas chromatography or by gravimetric analysis.
- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of the carrier gas passed through the system, and the temperature, assuming ideal gas behavior.[9]



Visualizations

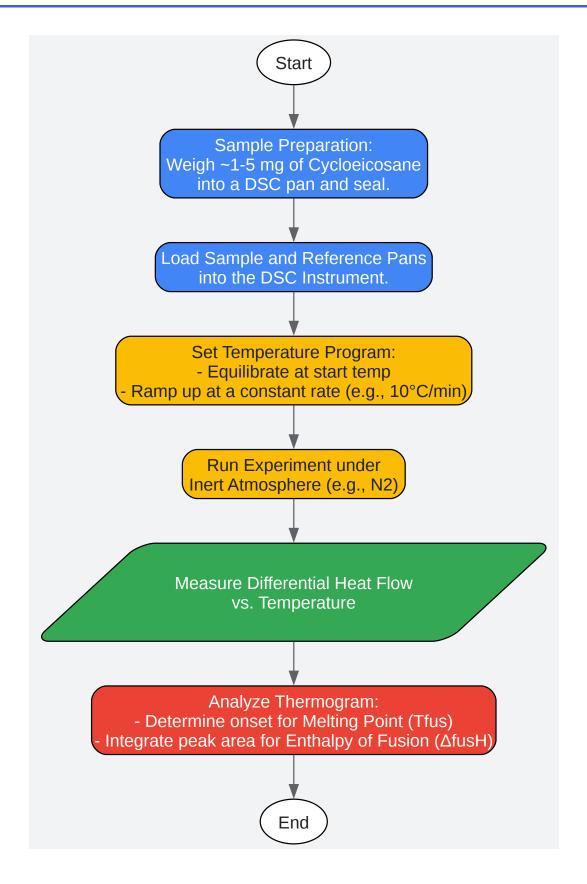
The following diagrams illustrate key relationships and experimental workflows relevant to the thermodynamics of **cycloeicosane**.



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Caption: Interrelationships between key thermodynamic properties.





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Caption: Experimental workflow for DSC analysis.



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